βCCt

Catalog No.
S594516
CAS No.
93835-05-3
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
βCCt

CAS Number

93835-05-3

Product Name

βCCt

IUPAC Name

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3

InChI Key

FVFFDKKTXYVCCW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Synonyms

3-carbo-t-butoxy-beta-carboline, 3-carboxy-tert-butoxy-beta-carboline, beta-carboline-3-carboxylate t-butyl ester, beta-carboline-3-carboxylate-t-butyl ester, beta-CCT, beta-CCtB, tert-butyl beta-carboline-3-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Application in Pharmacology

Summary of the Application: βCCt is used as an antagonist selective for α(1)GABA(A) receptors. It has been found to reverse diazepam withdrawal-induced anxiety in rats .

Methods of Application: The study involved the abrupt discontinuation of prolonged benzodiazepine treatment which elicits a withdrawal syndrome with increased anxiety as a major symptom. The influence of flumazenil or a preferential α(1)-subunit selective antagonist βCCt on diazepam withdrawal syndrome in rats was investigated .

Results or Outcomes: Abrupt cessation of protracted once-daily intraperitoneal administration of 2 mg/kg diazepam induced a withdrawal syndrome, measured by increased anxiety-like behavior in the elevated plus maze 24 h after treatment cessation. Acute challenge with either flumazenil (10mg/kg) or βCCt (1.25, 5 and 20 mg/kg) alleviated the diazepam withdrawal-induced anxiety .

Application in Psychopharmacology

Summary of the Application: βCCt is used to assess the contribution of α1 subunit-containing γ-aminobutyric acid A (GABA A) receptor subtypes to the motor-impairing effects of benzodiazepines in squirrel monkeys .

Methods of Application: The study evaluated two observable measures of motor coordination (balance on a pole, resistance to hind-limb flexion) engendered by nonselective and selective BZ-site agonists in squirrel monkeys .

Results or Outcomes: Administration of all BZ-type drugs resulted in ataxic-like and myorelaxant-like effects. Pretreatment with the α1 subunit-preferring antagonist β-carboline-3-carboxylate- t -butyl ester (βCCT) attenuated the ataxic-like effects engendered by both types of drugs .

Application in Neuropharmacology

Summary of the Application: βCCt is used to explore the therapeutic and side effects of Benzodiazepine–Type Drugs .

Methods of Application: The study involved the use of βCCt, a drug that binds preferentially to the GABAA α1 subtype but exerts no action (i.e., is a pharmacologic antagonist at the GABAA α1 subtype receptor). It was used to block the anxiolytic-like effects of BZs .

Results or Outcomes: βCCt blocked the anxiolytic-like effects of BZs, although studies in primates suggest this antagonism may reflect multiple receptor populations.

Application in Chemical Synthesis

Summary of the Application: βCCt is used in the synthesis of Bz1 Receptor Subtype Specific Ligands .

Methods of Application: The study involved the synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .

Results or Outcomes: The study resulted in the successful synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .

Application in Diagnostic Imaging

Summary of the Application: βCCt has potential clinical utility as a diagnostic imaging agent .

Methods of Application: The study involved the use of βCCt as a radiotracer for positron emission tomography and single positron emission computed tomography imaging .

Results or Outcomes: The development of radiotracers based on subtype selective antagonists like βCCt should provide more powerful experimental tools and may help refine radiotracers as diagnostic tools .

Application in Hepatic Encephalopathy Treatment

Summary of the Application: βCCt has potential clinical utility in terms of treatment for hepatic encephalopathy .

Methods of Application: The study involved the use of βCCt as a potential treatment for hepatic encephalopathy .

Results or Outcomes: The potential clinical utility of βCCt is discussed, both in terms of treatment (i.e., hepatic encephalopathy) and as a diagnostic imaging agent .

Beta-carboline-3-carboxylate-tert-butyl ester, commonly referred to as βCCt, is a member of the beta-carboline family, characterized by its unique structural features and pharmacological properties. This compound is noted for its role as a selective antagonist at the alpha-1 subunit of the gamma-aminobutyric acid A receptor, as well as exhibiting mixed agonist/antagonist activity at other benzodiazepine sites. Its molecular structure includes a beta-carboline core with a tert-butyl ester group, which contributes to its solubility and biological activity .

Typical of beta-carbolines. It can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. Additionally, βCCt can be synthesized via multi-step organic reactions involving the functionalization of beta-carboline derivatives. These reactions often utilize reagents such as dicyclohexylcarbodiimide for esterification and other coupling agents to facilitate the formation of the tert-butyl ester .

The biological activity of βCCt is primarily associated with its interaction with GABA A receptors. It acts as an antagonist at the alpha-1 subunit, which is implicated in mediating sedative and anxiolytic effects. Studies have demonstrated that βCCt can attenuate ataxic-like effects induced by various benzodiazepines without significantly affecting muscle relaxation, suggesting a selective action on specific receptor subtypes . Furthermore, βCCt has shown potential in reducing alcohol self-administration in animal models, indicating its relevance in addiction research .

Synthesis of βCCt typically involves several steps:

  • Starting Material: The synthesis begins with beta-carboline derivatives.
  • Esterification: The carboxylic acid group is activated using coupling agents like dicyclohexylcarbodiimide to form the tert-butyl ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure βCCt .

βCCt has several applications in scientific research:

  • Pharmacological Studies: It serves as a model compound for studying GABA A receptor modulation and benzodiazepine pharmacology.
  • Addiction Research: Its ability to reduce alcohol consumption makes it a candidate for exploring therapeutic options for substance use disorders .
  • Neuroscience: Used in studies examining the behavioral effects of GABAergic compounds and their potential therapeutic implications .

Interaction studies involving βCCt have focused on its antagonistic effects on GABA A receptor-mediated activities. Research indicates that pretreatment with βCCt can shift the dose-response curves of various benzodiazepine agonists, demonstrating its capacity to modulate their effects selectively. This suggests that βCCt may be useful in distinguishing between different receptor-mediated outcomes, such as sedation versus muscle relaxation .

Several compounds share structural and functional similarities with βCCt, particularly within the beta-carboline family. Here are some notable examples:

Compound NameStructure TypeUnique Features
Beta-carbolineAlkaloidKnown for anxiolytic properties
FG 7142Beta-carboline derivativeSelective antagonist with different receptor affinity
LoreclezoleArylalkylazoleAnticonvulsant with high selectivity for certain GABA A subtypes
3-propoxy-beta-carbolineBeta-carboline derivativePotential clinical agent with similar pharmacological profile

βCCt stands out due to its specific antagonistic action at the alpha-1 subunit of the GABA A receptor while also exhibiting mixed agonist/antagonist properties at other sites, making it unique among its peers in terms of pharmacodynamic profiles .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.121177757 g/mol

Monoisotopic Mass

268.121177757 g/mol

Heavy Atom Count

20

Wikipedia

Tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate

Dates

Modify: 2023-08-15

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